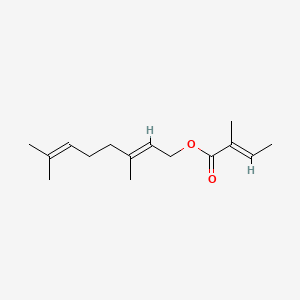

Geranyl tiglate

説明

Significance of Monoterpenoid Esters in Natural Product Chemistry

Monoterpenoid esters constitute a large and diverse class of secondary metabolites found throughout the plant kingdom. researchgate.netnih.gov These compounds, formed from the reaction of a monoterpene alcohol with a carboxylic acid, play crucial roles in plant defense, pollination, and as signaling molecules. researchgate.netacs.org In the realm of natural product chemistry, monoterpenoid esters are significant for their vast structural diversity and wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. nih.govbohrium.com Their characteristic aromas also make them valuable components of essential oils, widely used in the fragrance and flavor industries. researchgate.netperfumerflavorist.com The study of these esters provides insights into biosynthetic pathways and the chemical ecology of plants. acs.org

Overview of Geranyl Tiglate's Relevance in Scientific Inquiry

Geranyl tiglate, with its characteristic fruity and geranium-like odor, is a subject of interest in various scientific fields. chemicalbook.com It is recognized for its contribution to the fragrance and flavor profiles of many essential oils. chemimpex.comtargetmol.com Scientific inquiry into geranyl tiglate extends to its potential biological activities, which are of interest in the development of new products. chemimpex.comchemicalbull.com Researchers are also exploring its biosynthesis in plants, seeking to understand the enzymatic processes that lead to its formation. researchgate.netumn.eduajfand.net Furthermore, the chemical synthesis of geranyl tiglate and its derivatives is an active area of research, aiming to produce this compound for various applications and to create novel molecules with potentially enhanced properties. researchgate.netorientjchem.org

Structure

3D Structure

特性

CAS番号 |

8000-46-2 |

|---|---|

分子式 |

C15H24O2 |

分子量 |

236.35 g/mol |

IUPAC名 |

3,7-dimethylocta-2,6-dienyl 2-methylbut-2-enoate |

InChI |

InChI=1S/C15H24O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h6,8,10H,7,9,11H2,1-5H3 |

InChIキー |

OGHBUHJLMHQMHS-UHFFFAOYSA-N |

SMILES |

CC=C(C)C(=O)OCC=C(C)CCC=C(C)C |

異性体SMILES |

C/C=C(\C)/C(=O)OC/C=C(\C)/CCC=C(C)C |

正規SMILES |

CC=C(C)C(=O)OCC=C(C)CCC=C(C)C |

密度 |

0.920-0.930 (20°) |

物理的記述 |

Very pale yellow liquid; Floral aroma |

溶解性 |

Insoluble in water Soluble (in ethanol) |

製品の起源 |

United States |

Chemical and Physical Properties of Geranyl Tiglate

Chemical Identity and Structure

Geranyl tiglate is systematically named (2E)-3,7-dimethylocta-2,6-dien-1-yl (2E)-2-methylbut-2-enoate. nih.govchemeo.com It is a carboxylic ester formed from the monoterpene alcohol geraniol (B1671447) and the unsaturated carboxylic acid, tiglic acid. chemicalbook.comhmdb.ca

Table 1: Chemical Identification of Geranyl Tiglate

| Identifier | Value |

|---|---|

| IUPAC Name | (2E)-3,7-dimethylocta-2,6-dien-1-yl (2E)-2-methylbut-2-enoate nih.govchemeo.com |

| CAS Number | 7785-33-3 chemimpex.comnih.gov |

| Molecular Formula | C15H24O2 chemimpex.comnih.gov |

| Molecular Weight | 236.36 g/mol chemimpex.comnih.gov |

Presence in Pelargonium Species (P. graveolens, P. ternifolium, P. roseum)

Physicochemical Properties

Geranyl tiglate is a colorless to very pale yellow, clear oily liquid. chemimpex.comnih.govparchem.com It is insoluble in water but soluble in alcohol. nih.govparchem.com

Table 2: Physical Properties of Geranyl Tiglate

| Property | Value |

|---|---|

| Appearance | Colorless to pale yellow clear liquid chemimpex.comparchem.com |

| Odor | Fruity, geranium-like, sweet, herbal parchem.com |

| Boiling Point | 149-151 °C at 7 mmHg chemicalbook.comparchem.com |

| Density | Approximately 0.920 - 0.931 g/mL at 25 °C parchem.comventos.com |

Spectroscopic Data

The structural elucidation of geranyl tiglate is confirmed through various spectroscopic techniques.

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are essential for determining the precise arrangement of atoms within the molecule. nih.govjmb.or.kr The spectra reveal characteristic shifts for the protons and carbons in the geranyl and tiglate moieties, confirming the ester linkage and the stereochemistry of the double bonds. orientjchem.orgnih.gov

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of geranyl tiglate. nih.govnist.gov Electron ionization mass spectrometry (EI-MS) typically shows the molecular ion peak and characteristic fragment ions resulting from the cleavage of the ester bond and other parts of the molecule. jmb.or.krnist.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in geranyl tiglate. nih.gov The IR spectrum shows a characteristic strong absorption band for the carbonyl (C=O) group of the ester, typically around 1722 cm⁻¹. orientjchem.org

Natural Occurrence and Biosynthesis

Plant Sources

Geranyl tiglate has been identified as a component of the essential oils of several plant species. It is notably found in geranium (Pelargonium species), including Pelargonium graveolens and Pelargonium ternifolium. thegoodscentscompany.commdpi.com It has also been reported in Cryptomeria japonica, Pittosporum balfourii, and kumquat. chemicalbook.comnih.gov The concentration of geranyl tiglate in these essential oils can vary depending on the geographical origin, cultivation conditions, and harvesting time. agrifoodscience.com

Role of Geranyl Pyrophosphate (GPP)

Biosynthetic Pathways

The biosynthesis of geranyl tiglate in plants involves the convergence of two separate pathways. Geraniol (B1671447), the alcohol portion of the ester, is synthesized via the mevalonic acid (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway, which produces the precursor geranyl pyrophosphate (GPP). acs.orgperfumerflavorist.com Tiglic acid, the acyl portion, is derived from the amino acid isoleucine. The final step in the biosynthesis is the esterification of geraniol with tigloyl-CoA, a reaction catalyzed by an acyltransferase enzyme. researchgate.netumn.edu Studies have shown that factors like phytohormones and environmental stress can influence the biosynthesis and accumulation of geranyl tiglate in plants. umn.eduajfand.netusamv.ro

Chemical Synthesis and Biocatalytic Production of Geranyl Tiglate

Conventional Chemical Synthesis Methodologies

Traditional chemical synthesis remains a primary method for producing geranyl tiglate, typically involving direct esterification or reactions with more reactive acid derivatives.

The synthesis of geranyl tiglate can be accomplished through the direct esterification of geraniol (B1671447) with tiglic acid. google.com However, to achieve higher yields and faster reaction rates, more reactive derivatives of tiglic acid are often employed. A common laboratory and industrial method involves the reaction of geraniol with tiglic acid chloride. google.comgoogle.com This process is an acyl substitution reaction where the hydroxyl group of geraniol attacks the carbonyl carbon of the highly reactive acid chloride, leading to the formation of the ester and hydrogen chloride as a byproduct. To neutralize the acidic byproduct, a base such as dimethylaniline is typically added to the reaction mixture. google.comgoogle.com

Another established method is transesterification, where a lower alkyl ester of tiglic acid, such as methyl tiglate or ethyl tiglate, reacts with geraniol in the presence of a catalyst like sodium hydroxide (B78521). chemicalbook.comgoogle.com The process is driven forward by the removal of the low-boiling alcohol byproduct (methanol or ethanol), shifting the reaction equilibrium towards the formation of geranyl tiglate. google.com

The efficiency and selectivity of conventional synthesis are highly dependent on the optimization of various reaction parameters. The choice of solvent, temperature, reaction time, and catalyst are all critical factors that influence the final yield and purity of the geranyl tiglate.

For the reaction involving tiglic acid chloride, a non-polar solvent like toluene (B28343) is often used as the medium. google.comgoogle.com The reaction temperature is a crucial parameter; for instance, a procedure involves stirring the reaction mixture at 40°C for 16 hours to ensure the completion of the reaction. google.comgoogle.com In another approach using a base catalyst like sodium hydroxide for the esterification of geraniol, the reaction is conducted at a higher temperature of 80°C for 8 hours. orientjchem.org The purification process typically involves washing the crude product with dilute acid to remove the base catalyst (e.g., dimethylaniline), followed by water washes until neutral, and finally, solvent removal. google.comgoogle.com

Table 1: Conventional Synthesis Parameters for Geranyl Tiglate

| Reactants | Catalyst/Base | Solvent | Temperature | Time | Reference |

|---|---|---|---|---|---|

| Geraniol + Tiglic Acid Chloride | Dimethylaniline | Toluene | 40°C | 16 hours | google.comgoogle.com |

| Geraniol + Fatty Acid (e.g., Butyric) | Sodium Hydroxide (NaOH) | Not specified | 80°C | 8 hours | orientjchem.org |

Esterification Reactions of Geraniol with Tiglic Acid Derivatives

Enzymatic Synthesis Approaches

Enzymatic synthesis, or biocatalysis, presents a green and highly specific alternative to conventional chemical methods. The use of enzymes, particularly lipases, allows for reactions to occur under milder conditions, often with greater selectivity and reduced environmental impact. researchgate.net

Lipases are widely used biocatalysts for esterification reactions due to their stability in organic solvents and broad substrate specificity. researchgate.net The synthesis of geranyl tiglate has been attempted via lipase-catalyzed direct esterification of geraniol and tiglic acid. In one study, Candida antarctica lipase (B570770) fraction B (CAL-B) was used to catalyze the reaction in hexane (B92381). researchgate.net However, the conversion to geranyl tiglate was notably low, reaching only 17% after 48 hours. researchgate.net This limited yield was attributed to steric hindrance caused by the rigid geometry of tiglic acid, which impedes its access to the enzyme's active site. researchgate.net While this "green" approach is promising, the efficiency for this specific ester remains a challenge compared to esters formed from less sterically hindered acids like acetic or butyric acid under similar conditions. researchgate.net

For the synthesis of geranyl esters, commercial immobilized lipases such as Novozym 435® (lipase B from Candida antarctica immobilized on an acrylic resin) and Lipozyme TL IM® (Thermomyces lanuginosus lipase) have demonstrated high efficiency. scispace.comnih.gov For example, the synthesis of various geranyl alkanoates using these enzymes reached yields between 80-100% within just 4 hours. nih.gov Another novel approach involves entrapping lipase within a cellulose (B213188) acetate-TiO2 gel fiber, which has been successfully used for geranyl acetate (B1210297) synthesis. scispace.com Although the reaction rate was slightly decreased by immobilization, the enzyme showed excellent stability and reusability over multiple cycles. scispace.com These immobilized systems offer a viable path to enhancing the conversion and economic feasibility of producing esters like geranyl tiglate.

Table 2: Immobilized Lipase Systems for Geranyl Ester Synthesis

| Enzyme | Immobilization Support/Method | Target Ester | Key Finding | Reference |

|---|---|---|---|---|

| Lipase from Candida antarctica (Novozym 435®) | Acrylic Resin | Geranyl Alkanoates | Yields of 80-100% within 4 hours. | nih.gov |

| Lipase from Thermomyces lanuginosus (Lipozyme TL IM®) | Silica Gel | Geranyl Alkanoates | High yields, reusable for more than two cycles with >60% yield. | nih.gov |

| Lipase from Candida antarctica | Cellulose Acetate-TiO2 Gel Fiber | Geranyl Acetate | 85% conversion after 100h; high stability and reusability. | scispace.com |

| Lipase from Candida cylindracea | Sol-gel entrapment in polyester (B1180765) fabric | Geranyl Acetate | Immobilized enzyme showed 2.6 times the specific activity of the free enzyme. | dss.go.th |

The large-scale, sustainable production of geranyl esters via biocatalysis requires careful design of bioreactors and optimization of key process parameters. Bioreactors for enzymatic processes are typically stirred-tank reactors that allow for controlled mixing, temperature, and substrate addition. dokumen.pub For reactions involving immobilized enzymes, packed-bed or fluidized-bed reactors can also be employed to facilitate continuous production and easy separation of the biocatalyst.

Several process parameters critically influence the reaction outcome. These include temperature, substrate molar ratio, water activity, and the choice of solvent. researchgate.netnih.gov For instance, in the lipase-catalyzed synthesis of geranyl butyrate (B1204436), optimal conditions were found to be a temperature of 50°C and a 1:5 molar ratio of geraniol to butyric acid, achieving a 93% conversion in 6 hours. nih.gov For other geranyl esters, a temperature of 35°C and a 1:1 molar ratio of acid to alcohol were found to be optimal. nih.gov The presence of an organic solvent like hexane or heptane (B126788) is often necessary to solubilize the substrates, though solvent-free systems can achieve higher yields for certain esters like geranyl oleate. nih.govscielo.br The removal of water, a byproduct of esterification, can also drive the reaction towards higher conversion and has been achieved using techniques like membrane pervaporation in a bioreactor setup. nih.gov

Table 3: Key Process Parameters in Enzymatic Geranyl Ester Synthesis

| Parameter | Finding/Optimal Condition | Ester Example | Reference |

|---|---|---|---|

| Temperature | 35°C | Geranyl Oleate, Laurate, Stearate | nih.gov |

| Temperature | 50°C | Geranyl Butyrate | nih.gov |

| Substrate Molar Ratio (Acid:Alcohol) | 1:1 | Geranyl Alkanoates | nih.gov |

| Substrate Molar Ratio (Alcohol:Acid) | 1:5 | Geranyl Butyrate | nih.gov |

| Solvent | Solvent-free system gave higher yields. | Geranyl Oleate | nih.gov |

| Water Removal | Membrane pervaporation increased rate by 150% and conversion to 100%. | Geranyl Acetate | nih.gov |

Immobilized Enzyme Systems for Enhanced Conversion

Comparison of Synthetic Pathways: Efficiency, Selectivity, and Sustainability Metrics

Efficiency

Efficiency in chemical synthesis is primarily measured by reaction yield, conversion rate, and reaction time. Traditional chemical esterification of geraniol with tiglic acid or its derivatives, often employing acid catalysts, can be driven to high conversions. researchgate.net For instance, chemical catalysis in continuous-flow reactors for similar short-chain esters has been shown to achieve conversions exceeding 88% in as little as 60 minutes. researchgate.net Conventional batch processes for the same reactions yield comparable results, around 85%, but may require longer reaction times of about 120 minutes. researchgate.net These methods are generally rapid and scalable for industrial production.

Table 1: Comparative Efficiency of Geranyl Ester Production

| Pathway | Catalyst/Enzyme | Product | Conversion/Yield | Reaction Time | Source |

|---|---|---|---|---|---|

| Chemical (Continuous-Flow) | Homogeneous Acid Catalyst | Alkyl Acetates | >88% | 60 min | researchgate.net |

| Chemical (Batch) | Homogeneous Acid Catalyst | Alkyl Acetates | 85% | 120 min | researchgate.net |

| Biocatalytic (Batch) | Candida antarctica lipase B (CAL-B) | Geranyl Tiglate | 17% | 48 h | researchgate.net |

| Biocatalytic (Batch) | Immobilized Lipases | Geranyl Alkanoates | 80-100% | 4 h | nih.gov |

| Biocatalytic (Integrated) | Immobilized Lipase | Geranyl Butyrate | >90% | Not Specified | researchgate.net |

Selectivity

Selectivity is a critical metric where biocatalytic pathways often demonstrate a profound advantage. Enzymes, due to their specific three-dimensional active sites, can exhibit high levels of chemo-, regio-, and enantioselectivity. researchgate.net In the synthesis of a molecule like geranyl tiglate, this means the enzyme selectively catalyzes the esterification reaction without promoting side reactions, such as the isomerization of the geraniol backbone or reactions with other functional groups, which can occur under harsh chemical conditions. researchgate.net This high selectivity leads to a purer product, simplifying downstream processing and reducing waste. researchgate.net

Sustainability Metrics

The sustainability of a synthetic pathway is assessed by considering its environmental impact, energy consumption, and use of renewable resources.

Reaction Conditions: Chemical synthesis of geranyl tiglate and related esters frequently requires elevated temperatures (ranging from 50°C to 200°C) and the use of strong, corrosive acids or organometallic catalysts, which can be hazardous. researchgate.netgoogle.com In contrast, enzymatic reactions typically proceed under much milder conditions, often at or near room temperature (e.g., 35°C) and at neutral pH. researchgate.netnih.gov These mild conditions significantly reduce energy consumption and improve process safety.

Solvents and Waste: Many chemical syntheses rely on volatile organic solvents. Biocatalytic processes can often be conducted in solvent-free systems or in greener solvents, including water or ionic liquids. nih.govnih.gov The high selectivity of enzymes minimizes the formation of by-products, leading to a higher atom economy and a lower E-factor (Environmental Factor), which measures the mass of waste produced per mass of product. The catalysts used in chemical synthesis can also contribute to waste streams, whereas biocatalysts are biodegradable. researchgate.net

Resource Origin: Biocatalysts (enzymes) are derived from renewable resources and can be produced through microbial fermentation. researchgate.net The substrates, such as geraniol and tiglic acid, can also be sourced from biological pathways. rsc.orgmdpi.com This alignment with green chemistry principles makes biocatalysis an inherently more sustainable approach compared to routes that rely on petrochemical feedstocks and non-renewable catalysts.

Table 2: Comparison of Sustainability Metrics

| Metric | Chemical Synthesis | Biocatalytic Production | Source |

|---|---|---|---|

| Reaction Temperature | High (50°C - 200°C) | Mild (e.g., 35°C - 40°C) | nih.govgoogle.com |

| Catalyst | Corrosive acids, organometallics | Biodegradable enzymes (lipases) | researchgate.net |

| By-products | Higher potential for side reactions | High selectivity, minimal by-products | researchgate.net |

| Solvents | Often requires organic solvents | Can be solvent-free or use green solvents | nih.gov |

| Overall Profile | Harsh conditions, potential for environmental impact | Green, environmentally friendly, energy-efficient | researchgate.net |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for separating geranyl tiglate from the myriad of other compounds present in essential oils and plant extracts. The choice of chromatographic technique is dictated by the analytical goal, whether it be comprehensive volatile profiling or precise quantitative measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the principal technique for the identification and semi-quantitative analysis of geranyl tiglate in volatile samples. In this method, the volatile extract is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with a capillary column. As each compound elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment into characteristic ions. The resulting mass spectrum serves as a molecular fingerprint, allowing for the identification of the compound by comparison with spectral libraries.

Geranyl tiglate has been identified as a constituent in the essential oils of various plants using GC-MS. For instance, it was found in the volatile oil of Astrodaucus orientalis roots, comprising 11.4% of the total oil. acgpubs.org In studies on Pelargonium graveolens (geranium), the amount of geranyl tiglate detected varied significantly with the extraction method, with dynamic headspace extraction using peat as an adsorbent yielding a concentration of 8.21%. mdpi.comnih.gov Other analyses of geranium essential oil have reported its presence at levels of 2.63% and 0.07%. researchgate.netdergipark.org.tr Furthermore, GC-MS analysis of a methanolic leaf extract from Cupressus identified geranyl tiglate as a notable component with a relative area of 4.56%. botanyjournals.com

| Plant Source | Plant Part/Extract Type | Analytical Method | Relative Percentage of Geranyl Tiglate (%) | Reference |

| Astrodaucus orientalis | Root (Volatile Oil) | GC-MS | 11.4 | acgpubs.org |

| Pelargonium graveolens | Leaves (Dynamic Headspace) | GC-MS | 8.21 | mdpi.com |

| Pelargonium graveolens | Essential Oil | GC-MS | 2.63 | researchgate.net |

| Cupressus sp. | Leaf (Methanolic Extract) | GC-MS | 4.56 | botanyjournals.com |

| Pelargonium graveolens | Essential Oil | GC-MS | 0.07 | dergipark.org.tr |

| Tillandsia xiphioides | Flowers (Volatile Compounds) | HS-SPME/GC-MS | Present | acs.orgresearchgate.net |

While GC-MS is ideal for volatile profiling, High-Performance Liquid Chromatography (HPLC) is a powerful tool for the precise quantification of non-volatile or thermally unstable compounds. Although geranyl tiglate itself is volatile, it has been employed as a crucial external standard in HPLC methods developed for quantifying other molecules, such as the appetite-suppressing steroid glycosides from Hoodia gordonii. researchgate.netnih.govacademicjournals.org

In these methods, an HPLC system equipped with a UV detector is typically used. The separation is performed on a reversed-phase column, such as an octyl-modified (C8) or C18 column. researchgate.netacademicjournals.org A gradient elution with a mobile phase consisting of water and acetonitrile, often containing 0.1% acetic acid, allows for the effective separation of the analytes. academicjournals.org Detection is commonly set at a wavelength of 220 nm. nih.gov Quantification is achieved by creating an external calibration curve from standard solutions of geranyl tiglate at known concentrations. nih.govacademicjournals.org The choice of geranyl tiglate as a standard is due to its structural similarity to the tigloyl group present in the target analytes. academicjournals.org These HPLC methods have demonstrated high repeatability and recovery rates, making them suitable for quality control in various food and plant-based products. researchgate.netnih.gov

| Application | Column Type | Mobile Phase | Detection | Purpose of Geranyl Tiglate | Reference |

| Quantification of steroid glycosides in Hoodia gordonii | Octyl-modified reversed-phase | Gradient | UV at 220 nm | External Standard | researchgate.netnih.gov |

| Authenticity of H. gordonii powder | C18 (250 x 4.6 mm, 5 µm) | Gradient (Water/Acetonitrile with 0.1% Acetic Acid) | UV | Standard for qualitative analysis | academicjournals.org |

For exceptionally complex volatile mixtures like essential oils, comprehensive two-dimensional gas chromatography (GC×GC) provides a significant enhancement in separation power compared to conventional one-dimensional GC. researchgate.netgcms.cz This technique utilizes two different capillary columns connected in series via a modulator. The modulator traps small, sequential fractions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column for a very fast secondary separation.

The result is a structured two-dimensional chromatogram with vastly increased peak capacity and resolution, allowing for the separation of co-eluting compounds that would overlap in a 1D GC analysis. researchgate.net When coupled with a high-resolution time-of-flight mass spectrometer (HR-TOFMS), the system provides both enhanced separation and highly accurate mass measurements. nih.gov This combination is ideal for untargeted metabolomics and the detailed characterization of complex natural products. gcms.czgcms.cz While specific studies focusing solely on geranyl tiglate using GC×GC-HR-TOFMS are not prevalent, the technique is perfectly suited for resolving it from its isomers and other structurally similar compounds within a dense chemical matrix, such as geranium essential oil, which is known for its complexity. researchgate.net The high data acquisition speed of TOFMS is essential for accurately reconstructing the narrow peaks generated in the second dimension, ensuring reliable identification and quantification. gcms.cz

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique used for the extraction and concentration of volatile and semi-volatile organic compounds from a sample matrix prior to GC-MS analysis. nih.gov In HS-SPME, a fused-silica fiber coated with a sorbent polymer is exposed to the headspace (the vapor phase) above a solid or liquid sample in a sealed vial. acs.org Volatile analytes, including geranyl tiglate, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted directly into the hot injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. acs.org

The efficiency of HS-SPME is dependent on several factors, including the type of fiber coating, extraction temperature, and extraction time. researchgate.net For the analysis of floral volatiles from Tillandsia species, various fibers such as CAR/PDMS (Carboxen/Polydimethylsiloxane) have been successfully used to extract a wide range of compounds, including monoterpene esters like geranyl tiglate. nih.govacs.org Optimization studies using multivariate approaches have been employed to determine the ideal conditions for maximizing the extraction of target volatiles. researchgate.net HS-SPME is particularly advantageous as it is a simple, fast, and sensitive method that minimizes sample handling and the potential for thermal degradation of analytes that can occur with other extraction techniques like hydro-distillation. nih.gov

| Plant Source | Fiber Type | Extraction Temp. (°C) | Extraction Time (min) | Analytical Goal | Reference |

| Tillandsia xiphioides | CAR/PDMS | 30 - 75 | 20 - 60 | Optimization and profiling of flower volatiles | researchgate.netacs.org |

| Tillandsia species | CAR/PDMS | Not specified | Not specified | Identification of flower volatiles | nih.gov |

| Althaea officinalis / Anchusa italica | PDMS | 60 | 20 | Extraction of essential oils | pcbiochemres.com |

Comprehensive Two-Dimensional Gas Chromatography Coupled with High-Resolution Time-of-Flight Mass Spectrometry (GC×GC-HR-TOFMS) for Complex Mixture Resolution

Spectroscopic Characterization

Spectroscopic methods provide fundamental information about the molecular structure and functional groups present in a compound.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive analytical technique used to identify the functional groups within a molecule. When a sample is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, absorbing the radiation. The resulting spectrum is a unique fingerprint of the molecule's functional groups.

For geranyl tiglate, the FTIR spectrum reveals key absorptions characteristic of its ester structure. Studies analyzing plant extracts containing geranyl tiglate have used FTIR to identify the presence of ester functional groups, among others. botanyjournals.combotanyjournals.com The spectrum of pure geranyl tiglate would prominently feature a strong absorption band corresponding to the ester carbonyl (C=O) stretching vibration, typically found in the region of 1710-1730 cm⁻¹. Other significant peaks include those for C-O stretching, C=C stretching from its two double bonds, and various C-H stretching and bending vibrations from its methyl and methylene (B1212753) groups. dergipark.org.tr This spectral fingerprint is valuable for confirming the identity of the compound and for the quality control of essential oils. dergipark.org.tr

| Functional Group | Characteristic FTIR Absorption Range (cm⁻¹) |

| O-H Stretch (from potential alcohol impurities) | ~3354 |

| C-H Stretch (Aliphatic) | ~2871-2961 |

| C=O Stretch (Ester) | ~1713-1728 |

| C=C Stretch | ~1670 |

| C-H Bend | ~1377-1451 |

| C-O Stretch (Ester) | ~1008-1173 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like geranyl tiglate. slideshare.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the stereochemistry. slideshare.netmdpi.com

For geranyl tiglate, ¹H NMR spectroscopy reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons attached to the double bonds in both the geranyl and tiglate moieties appear in the downfield region of the spectrum (typically δ 5.0-7.0 ppm) due to the deshielding effect of the π-electrons. The protons of the methyl groups appear as singlets or doublets in the upfield region (δ 1.6-2.1 ppm). The methylene protons adjacent to the ester oxygen (the -O-CH₂- group) are also shifted downfield (around δ 4.6 ppm).

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in geranyl tiglate produces a distinct signal. The carbonyl carbon of the ester group is highly deshielded and appears at the low-field end of the spectrum (around δ 168 ppm). The olefinic carbons (C=C) resonate in the δ 115-145 ppm range, while the aliphatic carbons, including the methyl and methylene groups, are found in the upfield region (δ 10-65 ppm). mdpi.comrsc.org

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to establish the complete connectivity of the molecule, confirming the link between the geranyl and tiglate units through the ester bond. researchgate.net These advanced techniques are crucial for differentiating geranyl tiglate from its isomers and other related terpenoid esters. researchgate.netjmb.or.kr

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Geranyl Tiglate Note: This table presents predicted data based on standard chemical shift values and data from structurally similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

| Geranyl Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Tiglate Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1-H₂ | ~4.6 (d) | ~61.5 | C1' (C=O) | - | ~168.0 |

| C2=CH | ~5.4 (t) | ~118.0 | C2'=C | - | ~128.0 |

| C3-C | - | ~142.0 | C2'-CH₃ | ~1.8 (s) | ~12.0 |

| C3-CH₃ | ~1.7 (s) | ~16.0 | C3'=CH | ~6.9 (q) | ~138.0 |

| C4-H₂ | ~2.1 (m) | ~39.5 | C4'-H₃ | ~1.8 (d) | ~14.5 |

| C5-H₂ | ~2.0 (m) | ~26.5 | |||

| C6=CH | ~5.1 (t) | ~124.0 | |||

| C7-C | - | ~131.5 | |||

| C8-H₃ | ~1.6 (s) | ~25.7 | |||

| C7-CH₃ | ~1.65 (s) | ~17.7 |

Mass Spectrometry (MS) for Fragmentation Patterns and Molecular Mass Determination

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. 41.89.96 When coupled with a separation technique like Gas Chromatography (GC-MS), it allows for the identification of individual components, such as geranyl tiglate, within a complex mixture like an essential oil. ifoodmm.comacs.orgnih.gov

In MS analysis, geranyl tiglate is ionized, typically by electron ionization (EI), which causes the molecule to fragment in a reproducible manner. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint. The molecular ion peak [M]⁺ for geranyl tiglate (C₁₅H₂₄O₂) appears at an m/z corresponding to its molecular weight, approximately 236.35 g/mol . nih.govnist.gov

The fragmentation pattern provides valuable structural information. A key fragmentation pathway for esters is the McLafferty rearrangement. However, for geranyl tiglate, the most characteristic fragmentation involves the cleavage of the labile C-O bond of the ester linkage, leading to the formation of a geranyl cation (C₁₀H₁₅⁺) at m/z 136 and a tiglate radical. The geranyl cation is often not the base peak but is a significant indicator. The base peak (the most abundant ion) in the EI mass spectrum of geranyl tiglate is typically observed at m/z 69, corresponding to the dimethylallyl cation ([C₅H₉]⁺), which arises from the cleavage of the C4-C5 bond in the geranyl moiety. nist.gov Other significant fragments can be observed at m/z 41, 83 (from the tiglate moiety), and 93. jmb.or.krnist.gov The identification of geranyl tiglate in samples is confirmed by comparing its acquired mass spectrum and retention index with those in spectral libraries like NIST and Wiley. researchgate.net

Table 2: Characteristic Mass Spectrometry Fragments for Geranyl Tiglate (EI-MS)

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Relative Intensity |

| 41 | [C₃H₅]⁺ (Allyl cation) | High |

| 69 | [C₅H₉]⁺ (Dimethylallyl cation) | Base Peak (100%) |

| 83 | [C₅H₇O]⁺ (Tiglioyl cation) | Moderate |

| 93 | [C₇H₉]⁺ | Moderate |

| 136 | [C₁₀H₁₅]⁺ (Geranyl cation) | Low |

| 236 | [C₁₅H₂₄O₂]⁺ (Molecular Ion) | Very Low |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about the molecular structure and composition of a sample. mdpi.com It measures the inelastic scattering of monochromatic light (from a laser) that interacts with the molecular vibrations of the compound, generating a unique spectral fingerprint. mdpi.comsemanticscholar.org This fingerprint is specific to the molecule's chemical bonds and symmetry. dergipark.org.tr

The Raman spectrum of geranyl tiglate is characterized by specific bands corresponding to the vibrations of its functional groups. Key features in its spectrum include:

C=C Stretching: Strong and sharp bands are expected around 1670 cm⁻¹, corresponding to the C=C stretching vibrations of the double bonds in both the geranyl and tiglate parts of the molecule. dergipark.org.tr

C=O Stretching: The carbonyl group of the ester is also Raman active, though its signal may be weaker than in infrared spectroscopy. It typically appears in the 1700-1725 cm⁻¹ region.

CH Bending: Bands in the 1440-1455 cm⁻¹ region are attributed to the bending vibrations of CH₂ and CH₃ groups. dergipark.org.tr A sharp band around 1385 cm⁻¹ is characteristic of CH₃ bending vibrations. dergipark.org.tr

C-O Stretching: The C-O stretching vibrations of the ester group give rise to bands in the 1100-1300 cm⁻¹ range.

Fingerprint Region: The region below 1000 cm⁻¹ contains a complex series of bands related to various skeletal vibrations and deformations of the entire molecule, which are highly characteristic and contribute to its unique vibrational fingerprint. spectroscopyonline.com

Raman spectroscopy is particularly useful for analyzing essential oils without sample preparation, as water is a very weak Raman scatterer, causing minimal interference. dergipark.org.tr This allows for the direct chemical fingerprinting of geranium oil to identify the presence of major components like geranyl tiglate. dergipark.org.tr

Chemometric Applications in Data Analysis and Metabolomics

The analysis of complex chemical data generated from techniques like GC-MS and NMR, especially in the field of metabolomics, often requires the use of chemometrics. metabolomics.se Chemometrics employs multivariate statistical methods to extract meaningful information from large and complex datasets. maxapress.com

In the context of geranyl tiglate, which is often one of many components in a plant's essential oil, chemometric tools are invaluable for several purposes:

Pattern Recognition and Classification: Techniques like Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are used to analyze the volatile profiles of different plant samples. maxapress.commdpi.com These methods can reduce the dimensionality of the data and highlight the variations between samples. For example, PCA can be used to differentiate essential oils from various geographical origins or different plant species based on the relative concentrations of their constituents, including geranyl tiglate. mdpi.comresearchgate.netnih.gov

Identification of Discriminatory Compounds: Chemometric models can identify the specific compounds (biomarkers) that are most responsible for the observed differences between sample groups. nih.gov Studies have used this approach to show that compounds like geranyl tiglate, citronellyl formate, and phenylethyl tiglate are key discriminators between different types of rose and geranium oils. mdpi.com

Quality Control: By establishing a standard chemical fingerprint for an essential oil, chemometrics can be used to detect adulteration or assess batch-to-batch consistency. Any significant deviation from the established pattern, which is built upon the expected ratios of compounds like geranyl tiglate, citronellol, and geraniol (B1671447), can be quickly identified.

The integration of advanced analytical data with chemometric analysis provides a powerful platform for metabolomic studies, enabling a deeper understanding of the chemical composition of natural products and the factors that influence it. metabolomics.se

Biological and Ecological Roles of Geranyl Tiglate

Ecological Functions in Plants

The ecological significance of geranyl tiglate in the plant kingdom is multifaceted, impacting interactions with both beneficial and harmful organisms.

Plants have evolved sophisticated defense mechanisms against a wide array of herbivores and pathogens, and the production of secondary metabolites like geranyl tiglate is a crucial part of this defense. When a plant is damaged by herbivores, it often releases a blend of volatile organic compounds, sometimes referred to as herbivore-induced plant volatiles (HIPVs). doi.orgresearchgate.net These volatiles can have several defensive functions. They can act as a direct deterrent to the feeding herbivore or they can serve as an indirect defense by attracting the natural enemies of the herbivores, such as predators or parasitoids. doi.orgnih.gov

Floral volatile terpenoids, a class to which geranyl tiglate belongs, are involved in protecting plants from pathogens and herbivores. mdpi.com While some compounds in a floral scent attract pollinators, others can repel herbivores, demonstrating the dual function of these chemical signals. mdpi.com The release of these compounds can be a response to tissue damage, signaling the plant's defense system to become active. doi.orgnih.gov The complex mixture of volatiles released can provide a nuanced defense, tailored to the specific threat the plant is facing.

Geranyl tiglate is a recognized contributor to the aroma profile of various plant essential oils, particularly those from the Pelargonium genus, commonly known as geraniums. researchgate.netresearchgate.netnih.gov The chemical composition of an essential oil determines its characteristic scent and quality, and geranyl tiglate, with its pleasant, somewhat fruity and rosy aroma, is a valuable component. chemimpex.comperflavory.com

The concentration of geranyl tiglate can vary significantly depending on the plant species, geographical origin, and even the methods used for drying and extraction of the essential oil. nih.gov For example, studies on Pelargonium graveolens have identified geranyl tiglate as one of the many compounds that make up its complex essential oil, with its percentage varying in different analyses. researchgate.netresearchgate.net The International Organization for Standardization (ISO) lists geranyl tiglate as one of the main components for P. graveolens essential oil, highlighting its importance in defining the oil's quality. Its presence, along with other compounds like citronellol, geraniol (B1671447), and linalool, creates the distinct and sought-after fragrance of geranium oil used in the perfume, cosmetic, and food industries. researchgate.netchemimpex.comperflavory.com

Contribution to Plant Defense Mechanisms Against Herbivores and Pathogens

Antimicrobial Activity Studies

Geranyl tiglate, as a component of various essential oils, has been investigated for its potential antimicrobial properties. The research in this area often examines the activity of the entire essential oil, with geranyl tiglate being one of the identified constituents that may contribute to the observed effects.

Essential oils containing geranyl tiglate have demonstrated activity against a range of bacteria. For instance, geranium oil, which contains geranyl tiglate, has shown inhibitory effects against several clinical strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netresearchgate.net Studies have also reported the bacteriostatic activity of Pelargonium graveolens essential oil against Pseudomonas aeruginosa, Bacillus anthracis, Streptococcus pyogenes, and Staphylococcus epidermidis. researchgate.netresearchgate.net The antibacterial efficacy of essential oils is often attributed to the synergistic action of their various components. While not always the most abundant compound, geranyl tiglate is part of the chemical matrix that has been shown to be effective against these pathogenic bacteria. researchgate.netresearchgate.net The antibacterial activity of plant extracts and essential oils is a significant area of research, with potential applications in addressing the challenge of antibiotic resistance. nih.govredalyc.org

Table 1: Documented Antibacterial Activity Associated with Essential Oils Containing Geranyl Tiglate

| Bacterial Species | Finding |

|---|---|

| Staphylococcus aureus | Essential oils from Pelargonium graveolens have shown strong activity against clinical isolates, including MRSA strains. researchgate.netresearchgate.net |

| Escherichia coli | Some essential oils containing geranyl tiglate have demonstrated inhibitory effects. redalyc.org |

| Pseudomonas aeruginosa | Geranium oil has exhibited bacteriostatic activity against this bacterium. researchgate.netresearchgate.net |

| MRSA | Geranium oil has shown inhibitory activity against methicillin-resistant Staphylococcus aureus. researchgate.netresearchgate.net |

| Bacillus anthracis | Pelargonium graveolens essential oil has shown bacteriostatic activity. researchgate.net |

| Streptococcus pyogenes | Bacteriostatic activity has been observed with Pelargonium graveolens essential oil. researchgate.net |

| Staphylococcus epidermidis | Pelargonium graveolens essential oil has demonstrated bacteriostatic activity. researchgate.net |

Table 2: Documented Antifungal Activity Associated with Essential Oils Containing Geranyl Tiglate

| Fungal Species | Finding |

|---|---|

| Candida albicans | Geranium oil containing geranyl tiglate has shown inhibitory activity against C. albicans. researchgate.netresearchgate.net |

| Aspergillus niger | Research into the antifungal effects of essential oils has included testing against Aspergillus species. |

| Cryptococcus neoformans | Studies have explored the antifungal activity of various agents against this pathogenic yeast. nih.gov |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Geranyl tiglate |

| Citronellol |

| Geraniol |

| Linalool |

| (E)-β-caryophyllene |

| (E)-β-farnesene |

| (E)-α-bergamotene |

| Benzyl alcohol |

| Methyl benzoate |

| Indole |

| Citronellyl formate |

| Isomenthone |

| Geranyl formate |

| 6,9-guaiadiene |

| 10-epi-γ-eudesmol |

| 2-phenyl ethyl tiglate |

| Germacrene D |

| Geranial |

| β-citronellol |

| Naphthalenemethanol |

| Neryl formate |

| Nerol |

| α-Pinene |

| β-Pinene |

| Myrcene |

| Car-2-ene |

| α-Phellandrene |

| p-Cymene |

| β-Phellandrene |

| l-menthone |

| (−)-β-cadinene |

| Geranyl butyrate (B1204436) |

| Caryophyllene |

| cis-rose oxide |

| Citral |

| (−)-β-bourbonene |

| Citronellyl butyrate |

| β-eudesmol |

| α-agarofuran |

| Geranyl acetate (B1210297) |

| Menthone |

| δ-cadinene |

| β-bourbonene |

| Guaia-6,9-diene |

| gamma-eudesmol |

| β-copaene |

| β-selinene |

| Caryophyllene oxide |

| Limonene |

| Phenyl ethyl alcohol |

| Spathulenol |

| D-limonene |

| α-terpinene |

| (1R)-2,6,6-trimethylbicyclo [3.1.1] hept-2-ene |

| Fragranol |

| E-nerolidol |

| (+)-epi-bicyclosesquiphellandrene |

| α-farnesene |

| Phenylacetaldehyde |

| α-dimethyl-benzenemethanol |

| β-myrcene |

| trans-β-ocimene |

| α-copaene |

| Benzyl tiglate |

| 6-methyl-5-hepten-2-one |

| Geranyl acetone |

| γ-cadinene |

| α-ylangene |

| (E,E)-farnesol |

| E-nerolic acid |

| E-geranic acid |

| Benzyl benzoate |

| 4,8-dimethyl-nona-1,3,7-triene |

| cis-3-hexenyl acetate |

Proposed Molecular Mechanisms of Antimicrobial Action

While research specifically isolating the antimicrobial mechanisms of pure geranyl tiglate is limited, studies on essential oils containing this compound suggest several ways it may contribute to inhibiting microbial growth. The lipophilic nature of monoterpenes and their esters, like geranyl tiglate, is key to their antimicrobial action.

The proposed mechanisms often involve the disruption of microbial cell membranes. It is hypothesized that geranyl tiglate, due to its chemical structure, can intercalate into the lipid bilayer of bacterial and fungal cell membranes. This insertion can alter the fluidity and permeability of the membrane, leading to a loss of structural integrity. The consequence of this disruption is the leakage of essential intracellular components, such as ions, metabolites, and macromolecules like proteins and nucleic acids. This leakage disrupts the cellular osmotic balance and vital metabolic processes, ultimately leading to cell death.

Furthermore, the interference with the cell membrane can also inhibit enzymes embedded within it, which are crucial for processes like energy production and transport of nutrients. By disrupting the membrane's structure and function, geranyl tiglate can indirectly inhibit these vital enzymatic activities. nih.gov

Enzyme Inhibition Studies

Geranyl tiglate has been investigated for its potential to inhibit various enzymes, which has significant implications for its therapeutic applications in metabolic regulation and dermatology.

Investigation of Glycosidase Inhibition (e.g., α-Glucosidase) and Implications for Metabolic Regulation

Essential oils containing geranyl tiglate have demonstrated the ability to inhibit α-glucosidase, an enzyme crucial for carbohydrate digestion. koyauniversity.orgscilit.netresearchgate.netscispace.com For instance, the essential oil of Pelargonium graveolens, which contains geranyl tiglate as a notable component, has been shown to inhibit α-glucosidase in a concentration-dependent manner. koyauniversity.orgscilit.netresearchgate.netscispace.com In one study, the essential oil of P. graveolens leaves, with geranyl tiglate present at 4.99%, exhibited α-glucosidase inhibition with an IC50 value of 93.72±4.76 µg/mL, which was comparable to the standard drug acarbose (B1664774) (IC50 of 80.4±2.17 µg/mL). koyauniversity.orgscilit.netresearchgate.net

The inhibition of α-glucosidase slows down the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. This, in turn, can help to manage postprandial hyperglycemia (a spike in blood sugar after a meal), which is a key aspect of managing type 2 diabetes. informahealthcare.com While these findings are promising, it is important to note that they are based on the activity of the entire essential oil, and the precise contribution of geranyl tiglate to this inhibitory effect requires further investigation with the isolated compound.

Table 1: α-Glucosidase Inhibition by Pelargonium graveolens Essential Oil Containing Geranyl Tiglate

| Plant Source | Geranyl Tiglate Content (%) | α-Glucosidase Inhibition (IC50 in µg/mL) | Reference |

| Pelargonium graveolens | 4.99 | 93.72 ± 4.76 | koyauniversity.orgscilit.netresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Inhibition of Dermatological Enzymes (e.g., Tyrosinase, Elastase, Collagenase) and Associated Molecular Pathways

Geranyl tiglate, as a component of essential oils, has also been studied for its effects on enzymes relevant to skin health and aging. These enzymes include tyrosinase, elastase, and collagenase.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in the synthesis of melanin, the pigment responsible for skin color. Overactivity of this enzyme can lead to hyperpigmentation disorders. Essential oils containing geranyl tiglate have shown promising tyrosinase inhibitory activity. f1000research.comresearchgate.net The proposed mechanism involves the chelation of copper ions within the active site of the tyrosinase enzyme, which is essential for its catalytic function. nih.gov Terpenoids, the class of compounds to which geranyl tiglate belongs, are known to interact with the active site of tyrosinase, acting as inhibitors. researchgate.net

Elastase and Collagenase Inhibition: Elastase and collagenase are enzymes that break down elastin (B1584352) and collagen, respectively. These proteins are fundamental to maintaining the skin's structure, elasticity, and firmness. Their degradation contributes to the formation of wrinkles and sagging skin. Research has shown that essential oils containing geranyl tiglate can inhibit both elastase and collagenase. f1000research.comresearchgate.netresearchgate.netcabidigitallibrary.org This inhibitory action helps to preserve the integrity of the dermal matrix, thus potentially mitigating the signs of skin aging. The specific molecular pathways through which geranyl tiglate exerts these effects are still under investigation but are likely related to its interaction with the active sites of these enzymes.

Table 2: Inhibition of Dermatological Enzymes by Essential Oils Containing Geranyl Tiglate

| Enzyme | Plant Source of Essential Oil | Key Findings | Reference |

| Tyrosinase | Pelargonium graveolens | Promising IC50 value against tyrosinase. | researchgate.net |

| Elastase | Pelargonium graveolens | Demonstrated inhibitory capacity. | researchgate.net |

| Collagenase | Pelargonium graveolens | Showed inhibitory capacity. | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Antioxidant Activity Investigations

The antioxidant properties of geranyl tiglate, primarily as a component of essential oils, have been evaluated through various in vitro assays. These studies highlight its potential to counteract oxidative stress, a key factor in various pathologies and the aging process.

Free Radical Scavenging Mechanisms (e.g., DPPH, FRAP assays)

Geranyl tiglate contributes to the antioxidant capacity of essential oils, which has been demonstrated using common assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. biorxiv.orgcut.ac.cyresearchgate.net

DPPH Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. Essential oils from Pelargonium species, containing geranyl tiglate, have shown significant DPPH scavenging activity. biorxiv.orgcut.ac.cyf1000research.com For example, an essential oil with geranyl tiglate showed strong anti-DPPH radical activity with an IC50 of 3.88 µg/mL. najah.edu

FRAP Assay: The FRAP assay assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction capacity is an indicator of the total antioxidant power. Studies have reported that essential oils containing geranyl tiglate exhibit notable FRAP activity, indicating their potential to act as reducing agents and combat oxidative damage. biorxiv.orgcut.ac.cyf1000research.com

The antioxidant activity of geranyl tiglate is likely attributable to its chemical structure, which may facilitate the donation of electrons or hydrogen atoms to stabilize free radicals.

Influence on Oxidative Stress Pathways and Cellular Redox Balance

Beyond direct free radical scavenging, components of essential oils like geranyl tiglate may influence cellular oxidative stress pathways and help maintain redox balance. najah.edu Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates. conicet.gov.arresearchgate.net

While direct evidence for geranyl tiglate's specific role is still emerging, related compounds like geraniol have been shown to induce the expression of antioxidant enzymes through signaling pathways such as the Nrf2-mediated pathway. nih.gov It is plausible that geranyl tiglate could exert similar effects, helping to bolster the cell's endogenous antioxidant defenses. By modulating these pathways, geranyl tiglate may contribute to protecting cells from oxidative damage, which is implicated in a wide range of diseases and the aging process. najah.edu

Table 3: Antioxidant Activity of Essential Oils Containing Geranyl Tiglate

| Assay | Plant Source of Essential Oil | Key Findings | Reference |

| DPPH | Pelargonium graveolens | IC50 = 3.88 µg/mL | najah.edu |

| DPPH | Pelargonium species | Showed significant scavenging activity. | cut.ac.cy |

| FRAP | Pelargonium graveolens | Exhibited notable reducing power. | biorxiv.org |

| FRAP | Pelargonium species | Demonstrated reducing activity. | cut.ac.cy |

This table is interactive. Click on the headers to sort the data.

Structure Activity Relationship Studies and Derivative Exploration

Systematic Modification of the Geranyl Moiety and its Influence on Bioactivity

The geranyl moiety is a C10 acyclic isoprenoid chain characterized by two double bonds. Its structure is fundamental to the bioactivity of many natural products. Modifications to this lipid chain, such as altering its length, saturation, or through cyclization, can have profound effects on biological function.

Research into related isoprenoid-modified molecules provides significant insight. For instance, in the ComX pheromone, a peptide modified with an isoprenoid group, the length of this lipid tail is critical for its biological activity. scribd.com Studies comparing peptides modified with prenyl (C5), geranyl (C10), and farnesyl (C15) groups demonstrate that the geranyl moiety confers a specific level of activity, suggesting that this particular chain length is optimal for interaction with its receptor. scribd.com The presence and position of the double bonds within the geranyl chain are also crucial for maintaining the correct three-dimensional structure required for receptor binding and subsequent biological signaling. scribd.com

Further studies on Ras proteins, which are critical signaling molecules in cells, have shown that the type of isoprenoid modification (farnesylation vs. geranylgeranylation) can determine the protein's function and localization. While farnesyl (C15) and geranylgeranyl (C20) groups can be functionally interchangeable for some activities of oncogenic Ras, modifying normal Ras protein with a geranylgeranyl group instead of its natural farnesyl group can lead to growth-inhibiting effects. nih.gov This indicates that cellular systems can distinguish between these structurally similar lipid anchors, and that such modifications are not merely for membrane anchoring but play a specific role in biological signaling pathways. nih.govnih.gov These findings underscore that the geranyl portion of geranyl tiglate is not just a passive lipophilic tail; its specific length and unsaturation are likely key determinants of its bioactivity.

Chemical Space Exploration of the Tiglate Moiety and its Analogs

Chemical space exploration is a crucial strategy in drug discovery for identifying novel molecules with desired properties by systematically examining a vast collection of virtual or real compounds. biosolveit.deacs.orgmpg.de This process can involve building libraries of analogs around a lead compound and searching for molecules with improved activity or other characteristics. biosolveit.de

While specific, large-scale chemical space exploration of the tiglate moiety in geranyl tiglate is not extensively documented in public literature, the principles of this approach can be applied. The tiglate moiety is an α,β-unsaturated ester. Its chemical space could be explored by:

Modifying Substituents: Altering the methyl groups on the butenoate core.

Varying the Double Bond: Shifting the position of the double bond or changing its stereochemistry from the naturally occurring (E)-isomer (tiglate) to the (Z)-isomer (angelate).

Bioisosteric Replacement: Replacing the entire ester group with other functional groups that mimic its steric and electronic properties. jst.go.jp Bioisosteres are chemical groups that can be interchanged without drastically altering the chemical structure. wikipedia.org For instance, the ester linkage could be replaced with more metabolically stable groups like amides or five-membered heterocyclic rings (e.g., oxadiazoles), which could improve the compound's pharmacokinetic profile while potentially retaining its bioactivity. jst.go.jpufrj.br

Such explorations aim to understand which features of the tiglate group are essential for activity and to potentially develop analogs with enhanced potency, selectivity, or metabolic stability. mdpi.com

Impact of Stereoisomerism on Biological Activity and Receptor Binding

Stereoisomerism, the spatial arrangement of atoms within a molecule, is a critical factor in determining biological activity because biological systems, such as enzyme active sites and receptors, are themselves chiral. solubilityofthings.com Molecules with the same chemical formula but different spatial arrangements can exhibit vastly different pharmacological, toxicological, and metabolic properties. solubilityofthings.com

Geranyl tiglate has two defined points of stereochemistry: the double bond in the geranyl chain and the double bond in the tiglate moiety. The naturally occurring form is typically the (E,E)-isomer.

E/Z Isomerism: This type of isomerism, also known as geometric isomerism, arises from restricted rotation around a double bond. studymind.co.uk The arrangement of substituents as either cis (Zusammen, together) or trans (Entgegen, opposite) can significantly alter a molecule's shape and its ability to fit into a receptor binding pocket. solubilityofthings.comstudymind.co.uk Studies on other bioactive molecules like carotenoids have shown that Z-isomers can exhibit greater biological activity (e.g., antioxidant, anti-aging) compared to their all-E-isomer counterparts. nih.gov Similarly, for some hydrazone derivatives, the Z-isomer showed higher antibacterial effects than the E-isomer. bsu.edu.az This suggests that the (Z)-isomer of geranyl tiglate (containing an angelate instead of a tiglate moiety) or isomers with a (Z)-configured geranyl chain could have distinct biological profiles.

Stereoselective Receptor Binding: Receptors often exhibit a high degree of stereoselectivity, binding preferentially to one stereoisomer over another. rsc.orgoup.com This specificity is due to the three-dimensional structure of the binding site, which requires a precise complementary arrangement of the ligand. researchgate.net For example, the β2-adrenergic receptor binds different stereoisomers of the agonist fenoterol (B1672521) with varying affinities, a difference that is traced to specific interactions with amino acid residues like N293. rsc.org Similarly, the μ-opioid receptor recognizes (-)-morphine but has minimal affinity for its (+)-enantiomer. oup.com In the context of geranylated compounds, research on the ComX pheromone revealed that the specific stereochemistry of the geranylated tryptophan residue is essential for biological activity, indicating that the receptor can precisely recognize the molecule's 3D structure. scribd.com Therefore, the specific (E,E) configuration of geranyl tiglate is likely crucial for its interaction with biological targets.

Comparative Analysis with Other Geranyl Esters (e.g., Geranyl Formate, Geranyl Acetate (B1210297), Geranyl Butyrate (B1204436), Citronellyl Tiglate, Phenylethyl Tiglate)

Comparison of Geranyl Esters

Varying the acid portion of geranyl esters influences their physicochemical properties, like lipophilicity, which in turn affects their biological activity. Studies on the anticancer potential of various geranyl esters have shown that increasing the length of the fatty acid chain can enhance activity. For example, geranyl butyrate and geranyl caproate demonstrated greater cytotoxic activity against murine leukemia (P388) cells than the parent alcohol, geraniol (B1671447). orientjchem.orgresearchgate.net This enhanced activity is attributed to increased lipophilicity, which may improve the compound's ability to penetrate cell membranes. orientjchem.org

Data sourced from a study on the anticancer potential of geraniol esters. orientjchem.orgbcrec.id

Comparison with Other Tiglate Esters

Replacing the geranyl moiety with other alcohol groups allows for an assessment of the contribution of the isoprenoid structure.

Citronellyl Tiglate: Citronellol is structurally similar to geraniol but lacks one of the double bonds in the carbon chain. Citronellyl tiglate is found in essential oils like that of Thymus citriodorus and has been associated with antimicrobial, anti-inflammatory, and antioxidant effects. ontosight.aiglobalresearchonline.net The essential oil of Thymus citriodorus, containing citronellyl tiglate as a major component, exhibited high activity against several bacterial strains. globalresearchonline.net

Phenylethyl Tiglate: This ester replaces the aliphatic geranyl group with an aromatic phenethyl group. Phenylethyl tiglate is also a component of some essential oils and is noted for potential antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai

The bioactivity observed in these analogs suggests that while the tiglate moiety may be a key pharmacophore, the nature of the alcohol group (aliphatic, aromatic, chain length, and saturation) fine-tunes the compound's physical properties and biological specificity.

Future Research Directions and Unexplored Avenues

Elucidation of Novel Biosynthetic Enzymes and Genetic Pathways for Targeted Engineering

A primary area for future research is the complete elucidation of the biosynthetic pathway of geranyl tiglate in various plant species. While geraniol (B1671447), a precursor, is known to be synthesized via the methylerythritol phosphate (B84403) (MEP) pathway, the specific enzymes responsible for the esterification of geraniol with tiglic acid to form geranyl tiglate are not fully characterized. ajfand.net Identifying and characterizing the specific acyltransferases involved in this final step is crucial.

Future studies could focus on:

Gene Discovery: Utilizing transcriptomic and genomic data from high-yielding plant sources, such as certain Pelargonium species, to identify candidate genes encoding for geranyl tiglate synthases. nih.govub.edu

Enzyme Characterization: In vitro and in vivo functional characterization of these candidate enzymes to confirm their substrate specificity and catalytic mechanisms.

Metabolic Engineering: Once identified, these genes could be used for the targeted engineering of microbial or plant-based systems for enhanced production of geranyl tiglate. This could involve overexpression of the synthase gene or engineering pathways to increase the supply of precursors like geraniol and tigloyl-CoA. nih.govresearchgate.net

Investigation of Geranyl Tiglate's Role in Inter-species Chemical Communication and Allelopathy

Geranyl tiglate has been identified as a component of the essential oil of various plants, some of which are known for their allelopathic properties. aloki.huscielo.br Allelopathy is a biological phenomenon where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms.

Future research should aim to:

Isolate and Test Allelopathic Effects: Directly test the allelopathic activity of pure geranyl tiglate on the germination and growth of various plant species, including common weeds and crop plants.

Ecological Significance: Investigate the role of geranyl tiglate in mediating plant-insect and plant-microbe interactions. For example, it could act as a repellent or attractant for specific insects or have antimicrobial effects against pathogenic fungi or bacteria.

Mechanism of Action: Delve into the molecular mechanisms by which geranyl tiglate exerts its allelopathic effects, which could involve the inhibition of key enzymes or disruption of cellular processes in target organisms.

Development of Bioproduction Systems for Sustainable Supply and Industrial Application

The current supply of geranyl tiglate relies on its extraction from natural plant sources, which can be subject to variability in yield and composition due to environmental and genetic factors. nih.gov Developing sustainable and scalable bioproduction systems is a critical future direction.

This could be achieved through:

Microbial Fermentation: Engineering common industrial microorganisms like Escherichia coli or Saccharomyces cerevisiae to produce geranyl tiglate. This would involve introducing the identified biosynthetic genes and optimizing fermentation conditions for high yields.

Plant Cell and Tissue Culture: Establishing cell or hairy root cultures of high-yielding plant species as a controlled environment for the production of geranyl tiglate, potentially enhanced by the application of elicitors. ajfand.net

Process Optimization: For any bioproduction system, research into optimizing downstream processing and purification methods will be essential for obtaining high-purity geranyl tiglate for industrial applications in the fragrance, flavor, and potentially pharmaceutical industries. thegoodscentscompany.comperflavory.com

Advanced Computational Modeling for Mechanism Prediction and Rational Design

Computational modeling techniques offer powerful tools to predict the behavior and interactions of geranyl tiglate at a molecular level.

Future computational studies could include:

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to investigate the electronic structure, reactivity, and spectroscopic properties of geranyl tiglate. researchgate.netresearchgate.netpreprints.org This can help in understanding its chemical stability and potential reaction mechanisms.

Monte Carlo Simulations: Using Monte Carlo simulations to model the interactions of geranyl tiglate with biological macromolecules, such as enzymes or receptors. researchgate.netresearchgate.netresearchgate.netunipa.it This can aid in predicting its biological activity and designing derivatives with enhanced properties. For instance, simulations could explore its adsorption on surfaces or its partitioning in different phases. researchgate.netescholarship.org

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of geranyl tiglate and its analogues with their biological activities. This would facilitate the rational design of new compounds with desired functionalities.

Exploration of Synergistic Effects with Other Phytochemicals in Biological Systems

Geranyl tiglate naturally occurs in a complex mixture of other phytochemicals within plant essential oils. nih.govresearchgate.netmdpi.com Investigating the potential synergistic or antagonistic effects of geranyl tiglate when combined with other compounds is a promising area of research.

Research in this area should focus on:

Combinatorial Screening: Systematically testing combinations of geranyl tiglate with other major components of essential oils in various biological assays (e.g., antimicrobial, antioxidant, anti-inflammatory).

Mechanism of Synergy: If synergistic effects are observed, further studies should aim to elucidate the underlying mechanisms. This could involve multi-target effects or enhanced bioavailability.

Formulation Development: The findings from these studies could guide the development of more effective natural product-based formulations for various applications, such as in aromatherapy, food preservation, or as biopesticides.

Integration of Omics Technologies for Comprehensive Biological Understanding

A holistic understanding of the biological roles and effects of geranyl tiglate can be achieved through the integration of various "omics" technologies.

Future research can leverage:

Transcriptomics: Analyzing changes in gene expression profiles in cells or organisms exposed to geranyl tiglate to identify the genetic pathways it modulates. frontiersin.org

Proteomics: Investigating the changes in protein expression to understand the cellular response to geranyl tiglate at the protein level.

Metabolomics: Studying the alterations in the metabolic profile of an organism upon treatment with geranyl tiglate to identify its metabolic fate and its impact on endogenous metabolic pathways. frontiersin.orgnih.gov

By integrating data from these different omics levels, a more comprehensive picture of the systems-level biological effects of geranyl tiglate can be constructed.

Environmental Fate and Biodegradation Pathways in Natural Ecosystems

While geranyl tiglate is a naturally occurring compound, its increased use in industrial applications necessitates an understanding of its environmental fate and potential ecological impact. vigon.com

Key research questions to be addressed include:

Persistence and Degradability: Determining the persistence of geranyl tiglate in different environmental compartments such as soil and water. aksci.com Studies should investigate its susceptibility to abiotic (e.g., hydrolysis, photolysis) and biotic degradation processes.

Biodegradation Pathways: Identifying the microorganisms and enzymatic pathways responsible for the biodegradation of geranyl tiglate in the environment.

Ecotoxicity: Assessing the potential toxicity of geranyl tiglate and its degradation products to non-target organisms in terrestrial and aquatic ecosystems. aksci.com While it is not currently classified as environmentally hazardous, large or frequent spills could have negative effects. vigon.com

Answering these questions will be crucial for ensuring the environmentally sustainable use of geranyl tiglate.

Q & A

Q. Methodological Answer :

- Drying Methods : Shade drying preserves oxygenated monoterpenes (e.g., geraniol), but oven drying at 30–60°C enhances geranyl tiglate and sesquiterpenes. Balance yield and degradation by testing incremental temperature gradients .

- Solvent Selection : Use non-polar solvents (e.g., hexane) for higher ester recovery. Avoid prolonged exposure to acidic conditions to prevent hydrolysis.

- Enzymatic Inhibition : Add acyltransferase inhibitors during extraction to prevent in situ esterification or hydrolysis .

Basic: What spectroscopic and chromatographic data are essential for characterizing geranyl tiglate in synthetic or natural samples?

Q. Methodological Answer :

- GC-MS : Report retention time, Kovats index, and major fragments (e.g., m/z 69 [geranyl ion], m/z 83 [tiglate moiety]) .

- NMR : Assign signals for the geranyl chain (δ 5.0–5.4 ppm, olefinic protons) and tiglate ester (δ 1.8 ppm, methyl groups; δ 6.9 ppm, α,β-unsaturated carbonyl) .

- IR : Confirm ester carbonyl stretch at ~1740 cm⁻¹ and C-O-C asymmetric vibration at ~1240 cm⁻¹.

Advanced: What strategies are effective for isolating geranyl tiglate isomers, and how do their bioactivities differ?

Q. Methodological Answer :

- Chromatography : Use silver-ion HPLC to separate E and Z isomers based on π-complexation with Ag⁺.

- Bioactivity Testing : Compare isomers in receptor-binding assays (e.g., olfactory or cannabinoid receptors). For example, E-geranyl tiglate may exhibit stronger odorant receptor activation due to spatial conformation .

- Stability Profiling : Monitor isomerization under UV light or thermal stress using circular dichroism .

Basic: How should researchers design a reproducible protocol for geranyl tiglate quantification in multi-component essential oils?

Q. Methodological Answer :

Internal Standard : Use deuterated geranyl tiglate or citronellyl butyrate (retention time ~13.96 minutes) .

Calibration : Prepare 5–7-point curves spanning expected concentrations (e.g., 0.1–5 mg/mL).

Validation : Assess intra-/inter-day precision (RSD <5%), recovery (90–110%), and LOD/LOQ (e.g., 0.01 μg/mL) per ICH guidelines .

Advanced: What computational tools can predict geranyl tiglate’s physicochemical properties and interactions in biological systems?

Q. Methodological Answer :

- Molecular Dynamics : Simulate esterase-mediated hydrolysis using GROMACS or AMBER.

- QSAR Models : Train models on logP, polar surface area, and hydrogen-bonding capacity to predict absorption or toxicity.

- Docking Studies : Use AutoDock Vina to map geranyl tiglate’s binding to olfactory receptors (e.g., OR1A1) .

Advanced: How can metabolomic approaches elucidate geranyl tiglate’s role in plant defense mechanisms?

Q. Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。